3-Cyclopropyl-5-fluorobenzaldehyde
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Overview
Description
3-Cyclopropyl-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a fluorine atom and a cyclopropyl group, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 3-cyclopropyl-5-chlorobenzaldehyde is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent . Another method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Cyclopropyl-5-fluorobenzoic acid.
Reduction: 3-Cyclopropyl-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-5-fluorobenzaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Cyclopropylbenzaldehyde
Uniqueness
3-Cyclopropyl-5-fluorobenzaldehyde is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
CAS No. |
1801739-64-9 |
---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-cyclopropyl-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO/c11-10-4-7(6-12)3-9(5-10)8-1-2-8/h3-6,8H,1-2H2 |
InChI Key |
PTAXRXJJFUZUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)C=O)F |
Origin of Product |
United States |
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